molecular formula C16H25NO2S B14210097 Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate CAS No. 827026-28-8

Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate

Cat. No.: B14210097
CAS No.: 827026-28-8
M. Wt: 295.4 g/mol
InChI Key: JRSSATVNLLGOEF-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various enzymes and receptors in biological systems. The ethylsulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the aromatic and ethylsulfanyl groups.

    Methyl butanoate: Another ester with a similar carbon chain length but different substituents.

    Ethyl benzoate: An ester with an aromatic ring but lacking the ethylsulfanyl group.

Uniqueness

Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate is unique due to its combination of an ester group, an aromatic ring, and an ethylsulfanyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

827026-28-8

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 2-ethyl-4-(2-ethylsulfanylanilino)butanoate

InChI

InChI=1S/C16H25NO2S/c1-4-13(16(18)19-5-2)11-12-17-14-9-7-8-10-15(14)20-6-3/h7-10,13,17H,4-6,11-12H2,1-3H3

InChI Key

JRSSATVNLLGOEF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNC1=CC=CC=C1SCC)C(=O)OCC

Origin of Product

United States

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